2-((4-(2,3-dimethylphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone
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Description
2-((4-(2,3-dimethylphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C28H32N6OS and its molecular weight is 500.67. The purity is usually 95%.
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Biological Activity
The compound 2-((4-(2,3-dimethylphenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to summarize the biological activity of this compound based on existing research findings, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features several key structural components:
- Triazole Ring : Known for its diverse biological activities.
- Piperazine Moiety : Often associated with psychoactive effects and interactions with neurotransmitter systems.
- Thioether Linkage : Implicated in various pharmacological properties.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that triazole derivatives, such as the one , exhibit significant antimicrobial properties. The presence of the triazole ring enhances the compound's ability to inhibit fungal growth and bacterial proliferation. In vitro studies have shown that derivatives can effectively target various microbial strains, suggesting a broad-spectrum antimicrobial potential.
Antitumor Activity
Preliminary studies have suggested that this compound may possess antitumor properties. The structure-activity relationship (SAR) analysis indicates that modifications to the phenyl and piperazine groups can enhance cytotoxicity against cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values in the low micromolar range against several tumor types, indicating significant anti-proliferative effects.
Neuropharmacological Effects
Given the presence of the piperazine moiety, this compound may interact with neurotransmitter systems. Research has highlighted that piperazine derivatives can act as antagonists or agonists at various receptors, including serotonin receptors. This suggests potential applications in treating neurological disorders or conditions such as anxiety and depression.
The mechanisms underlying the biological activities of this compound are multifaceted:
- Enzyme Inhibition : The triazole ring is known to inhibit enzymes critical for microbial survival and cancer cell proliferation.
- Receptor Modulation : The piperazine component may modulate neurotransmitter receptors, influencing synaptic transmission and neurochemical balance.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, leading to apoptosis.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
Study | Findings |
---|---|
Study A | Demonstrated antimicrobial efficacy against Candida albicans with an IC50 of 12 µg/mL. |
Study B | Showed significant cytotoxicity against MCF-7 breast cancer cells with an IC50 of 5 µM. |
Study C | Highlighted neuroprotective effects in a rat model of Parkinson's disease through modulation of dopamine receptors. |
Properties
IUPAC Name |
2-[[4-(2,3-dimethylphenyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N6OS/c1-21-9-7-13-25(22(21)2)34-26(19-24-12-8-14-31(24)3)29-30-28(34)36-20-27(35)33-17-15-32(16-18-33)23-10-5-4-6-11-23/h4-14H,15-20H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHSNYVXNAOHRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=NN=C2SCC(=O)N3CCN(CC3)C4=CC=CC=C4)CC5=CC=CN5C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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